High-Affinity Binding to Histamine H3 Receptor (H3R) Compared to 2-Propyl-5-methoxypyridine
2-Cyclobutyl-5-methoxypyridine demonstrates sub-nanomolar binding affinity for the human histamine H3 receptor (H3R), a GPCR target for CNS disorders [1]. In a head-to-head comparison within the same assay system, the cyclobutyl derivative exhibits a Kd of 0.676 nM, whereas the corresponding 2-propyl-5-methoxypyridine analog shows a Kd of 15.8 nM, representing a 23-fold improvement in binding affinity [1]. This superior binding is attributed to the optimal fit of the cyclobutyl ring within the hydrophobic pocket of the H3R orthosteric site, as revealed by molecular docking studies [2].
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.676 nM |
| Comparator Or Baseline | 2-Propyl-5-methoxypyridine: Kd = 15.8 nM |
| Quantified Difference | 23-fold higher affinity for 2-Cyclobutyl-5-methoxypyridine |
| Conditions | Human H3R expressed in HEK293 cells; flow cytometric analysis |
Why This Matters
A 23-fold difference in binding affinity translates directly to lower required doses, reduced off-target effects, and a significantly better therapeutic window for CNS drug candidates.
- [1] BindingDB BDBM50586476 (CHEMBL5081713). Affinity Data for Histamine H3 Receptor. View Source
- [2] Nettekoven, M. H., et al. (2006). 'Pyridine derivatives as H3 antagonists.' US Patent Application US2006/0128728A1. View Source
